molecular formula C13H18O3S B6199889 (2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate CAS No. 391208-06-3

(2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No.: B6199889
CAS No.: 391208-06-3
M. Wt: 254.35 g/mol
InChI Key: HNSWDWSICDZCMZ-LBPRGKRZSA-N
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Description

(2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a sulfonate group attached to a benzene ring and an aliphatic chain with a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of (2S)-2-methylpent-4-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(2S)2methylpent4en1ol+4methylbenzenesulfonylchloride(2S)2methylpent4en1yl4methylbenzene1sulfonate+HCl(2S)-2-methylpent-4-en-1-ol + 4-methylbenzenesulfonyl chloride \rightarrow this compound + HCl (2S)−2−methylpent−4−en−1−ol+4−methylbenzenesulfonylchloride→(2S)−2−methylpent−4−en−1−yl4−methylbenzene−1−sulfonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aliphatic chain with a double bond can undergo oxidation reactions, leading to the formation of epoxides or diols.

    Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated aliphatic sulfonates.

    Substitution: Compounds with different nucleophilic groups replacing the sulfonate group.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate can be used as a precursor in the synthesis of catalysts for various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can be studied for its potential to inhibit certain enzymes due to its sulfonate group.

    Bioconjugation: It can be used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

Industry:

    Surfactants: Sulfonates are commonly used in the formulation of surfactants for detergents and cleaning agents.

    Polymers: It can be used in the synthesis of sulfonated polymers with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aliphatic chain and benzene ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2S)-2-methylpent-4-en-1-yl 4-methylbenzenesulfonamide
  • (2S)-2-methylpent-4-en-1-yl 4-methylbenzenesulfonic acid
  • (2S)-2-methylpent-4-en-1-yl 4-methylbenzenesulfonyl fluoride

Comparison:

  • Uniqueness: (2S)-2-methylpent-4-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of an aliphatic chain with a double bond and a sulfonate group attached to a benzene ring. This structure imparts distinct chemical reactivity and potential applications.
  • Reactivity: Compared to sulfonamides and sulfonic acids, the sulfonate ester is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

391208-06-3

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

[(2S)-2-methylpent-4-enyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O3S/c1-4-5-12(3)10-16-17(14,15)13-8-6-11(2)7-9-13/h4,6-9,12H,1,5,10H2,2-3H3/t12-/m0/s1

InChI Key

HNSWDWSICDZCMZ-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)CC=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CC=C

Purity

95

Origin of Product

United States

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